molecular formula C19H30N2 B5748523 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine

Cat. No. B5748523
M. Wt: 286.5 g/mol
InChI Key: OIWPKYBNHMFHQC-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine is a chemical compound that belongs to the piperazine class of compounds. It is commonly referred to as Cy-DiMeP or CHPDMP. This compound has gained interest in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors, and as an antagonist at the D2 receptor. This results in modulation of neurotransmitter release, leading to changes in neuronal activity.
Biochemical and Physiological Effects
1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters such as serotonin and dopamine in the brain, leading to changes in mood and behavior. It has also been shown to have anxiolytic and anti-depressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine in lab experiments is its high affinity for various receptors, making it a useful tool for studying the function of these receptors. However, one limitation is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of 1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine involves the reaction of 2,5-dimethylphenylpiperazine with cycloheptyl bromide in the presence of a base such as sodium hydride. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at elevated temperatures. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have affinity for various receptors such as the serotonin 5-HT1A and 5-HT2A receptors, as well as the dopamine D2 receptor. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

1-cycloheptyl-4-(2,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-16-9-10-17(2)19(15-16)21-13-11-20(12-14-21)18-7-5-3-4-6-8-18/h9-10,15,18H,3-8,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWPKYBNHMFHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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